2-(Difluoromethyl)Benzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

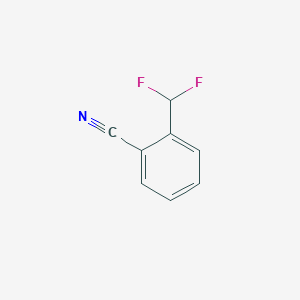

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPLYDPKXQAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726304 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799814-30-5 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Significance Within Fluorinated Aromatics Research

2-(Difluoromethyl)Benzonitrile is an aromatic organic compound with the chemical formula C₈H₅F₂N. achmem.comavantorsciences.comsinfoochem.com Its structure is characterized by a benzene (B151609) ring substituted with a difluoromethyl group (-CHF₂) at the second position and a nitrile group (-C≡N) at the first position. The presence of these functional groups in this specific arrangement imparts unique electronic properties and reactivity to the molecule.

The difluoromethyl group is of particular importance in medicinal chemistry. It is often considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. alfa-chemistry.comresearchgate.netresearchgate.net This means that it can mimic these functional groups in biological systems while offering improved metabolic stability and membrane permeability. alfa-chemistry.com Unlike the more common trifluoromethyl group (-CF₃), the difluoromethyl group retains an acidic proton, enabling it to act as a hydrogen bond donor, which can be crucial for binding to biological targets. alfa-chemistry.comrsc.org The incorporation of a difluoromethyl group can, therefore, enhance the pharmacological properties of a molecule. alfa-chemistry.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 799814-30-5 | achmem.comavantorsciences.comvwr.com |

| Molecular Formula | C₈H₅F₂N | achmem.comavantorsciences.comsinfoochem.com |

| Molecular Weight | 153.13 g/mol | achmem.com |

| Appearance | Not specified in sources | |

| Boiling Point | Not specified in sources | |

| Melting Point | Not specified in sources |

Research Rationale and Scope of Investigation

The scientific interest in 2-(Difluoromethyl)Benzonitrile stems primarily from its potential as a building block in the synthesis of bioactive compounds. The unique properties conferred by the difluoromethyl group make it an attractive scaffold for the development of new therapeutic agents.

Research has shown that derivatives of this compound are of interest in medicinal chemistry. For instance, the compound has been used as an intermediate in the synthesis of novel CYP17 inhibitors, which are being investigated as potential treatments for prostate cancer. Current time information in Bangalore, IN. CYP17 is a key enzyme in the androgen biosynthesis pathway, and its inhibition is a therapeutic strategy for hormone-dependent cancers. The synthesis of these inhibitors often involves the further functionalization of the this compound core structure. Current time information in Bangalore, IN.

The broader class of fluorinated benzonitriles has found applications in both the pharmaceutical and agrochemical industries. smolecule.comnih.govresearchgate.netresearchoutreach.org They are used as intermediates in the production of a range of products, from anticancer drugs to herbicides. researchgate.netnih.gov For example, related structures like 4-Bromo-2-(difluoromethyl)benzonitrile are also utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com This highlights the general utility of the difluoromethyl benzonitrile (B105546) scaffold in creating molecules with desired biological activities.

The investigation of this compound and its derivatives includes exploring their reactivity in various chemical reactions to build more complex molecular architectures. The nitrile group can serve as a key reaction site for forming new carbon-carbon or carbon-nitrogen bonds, while the difluoromethyl group influences the molecule's biological interactions. evitachem.comsmolecule.com

Table 2: Reported Research Applications of this compound and its Derivatives

| Application Area | Specific Use | Compound Type | Source |

| Medicinal Chemistry | Intermediate for CYP17 inhibitors (Prostate Cancer) | This compound | Current time information in Bangalore, IN. |

| Medicinal Chemistry | Intermediate for Androgen Receptor Antagonists | 4-substituted-2-(trifluoromethyl)benzonitriles | nih.gov |

| Agrochemicals | General intermediate | Fluorinated Benzonitriles | smolecule.comresearchgate.net |

Current Research Gaps and Future Directions for 2 Difluoromethyl Benzonitrile

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing this compound and its analogs often rely on well-known organic reactions, optimized for yield and purity.

Nucleophilic aromatic substitution (SNA_r) is a fundamental strategy for introducing the cyano group onto an aromatic ring. In the context of synthesizing derivatives of this compound, this often involves the displacement of a leaving group, such as a halogen, by a cyanide source. For instance, the bromine atom in compounds like 2-bromo-6-(difluoromethyl)benzonitrile (B12084227) can be replaced by various nucleophiles. evitachem.com A common method for introducing the nitrile group is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN) to convert an aryl halide to a nitrile. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The electron-withdrawing nature of the difluoromethyl group can facilitate this substitution reaction.

Another example involves the reaction of 4-fluoro-2-(trifluoromethyl)benzonitrile (B106677) with the anion of methacrylamide (B166291) in the presence of sodium hydride (NaH) in DMF, which proceeds smoothly to give the N-arylated product in high yield. acs.org This demonstrates the utility of SNA_r in building more complex molecules from fluorinated benzonitrile (B105546) precursors.

Table 1: Nucleophilic Aromatic Substitution Reactions for Benzonitrile Synthesis

| Starting Material | Reagent | Product | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Bromo-6-(difluoromethyl)benzonitrile | Nucleophile (e.g., Amine, Alcohol) | 2-Substituted-6-(difluoromethyl)benzonitrile | - | - | - |

| Halogenated trifluoromethylbenzene | CuCN | Trifluoromethylbenzonitrile | DMF | Reflux | ~54% |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Methacrylamide, NaH | N-(2-cyano-5-(trifluoromethyl)phenyl)methacrylamide | DMF | - | 97% acs.org |

Electrophilic Fluorination and Difluoromethylation Techniques

Electrophilic fluorination is a method used to introduce fluorine atoms into an aromatic ring. smolecule.com However, for the synthesis of this compound, the focus is more on difluoromethylation techniques. These methods introduce the -CF2H group. Difluoromethylation can be achieved through electrophilic, nucleophilic, or radical pathways. alfa-chemistry.com

Electrophilic difluoromethylating agents, such as those derived from S-(difluoromethyl) sulfoximines or hypervalent iodine species, generate a difluorocarbene (CF2) equivalent that reacts with nucleophilic sites. alfa-chemistry.com While direct electrophilic difluoromethylation of a pre-formed benzonitrile at the 2-position is challenging, these reagents are crucial for creating precursors.

Radical difluoromethylation, often initiated by photoredox catalysis or thermal decomposition of precursors like bromodifluoromethane (B75531) (BrCF2H), generates CF2H radicals that can be used for C-H difluoromethylation of arenes. alfa-chemistry.com

Nitrilation involves the introduction of a nitrile (-C≡N) group. This can be accomplished through various functional group transformations. A common precursor to the nitrile group is an aldehyde. For example, 2-nitro-4-trifluoromethylbenzaldehyde can be converted to its corresponding oxime using hydroxylamine (B1172632) hydrochloride. Subsequent dehydration of this oxime, often with a nickel composite catalyst, yields 2-nitro-6-(trifluoromethyl)benzonitrile (B596169). smolecule.com

Another important transformation is the reduction of a nitro group to an amine, which can then be converted to a nitrile via the Sandmeyer reaction. smolecule.comsigmaaldrich.com For instance, 2-chloro-5-trifluoromethylaniline can be treated with sodium nitrite (B80452) in the presence of a copper(I) cyanide/sodium cyanide mixture to yield 2-chloro-5-(trifluoromethyl)benzonitrile. sigmaaldrich.com

Functional group interconversions are also key. The cyano group itself is a versatile functional group that can participate in further transformations. cymitquimica.com

Similarly, the synthesis of 4-fluoro-2-(trifluoromethyl)benzonitrile can start from 2-bromo-5-fluorobenzotrifluoride. This involves a Grignard reaction, carboxylation, conversion to an amide, and finally dehydration to the nitrile. Optimizing reaction conditions, such as temperature, solvent, and catalyst loading, is critical to maximizing the yield at each stage. evitachem.com

Table 2: Example of a Multi-step Synthesis

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) | (CF3CO)2O | N-(4-cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | Quantitative |

| 2 | N-(4-cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | NO2+CF3SO3− | 4-(2,2,2-Trifluoroacetamido)-5-nitro-2-(trifluoromethyl)benzonitrile | 85% |

| 3 | 4-(2,2,2-Trifluoroacetamido)-5-nitro-2-(trifluoromethyl)benzonitrile | K2CO3, H2O, CH3OH | 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile | 94% |

| 4 | 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile | SnCl2, HCl, THF | 4,5-Diamino-2-(trifluoromethyl)benzonitrile | 91% |

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have provided novel methods for the synthesis of fluorinated compounds, including derivatives of this compound.

Photoredox catalysis has emerged as a powerful tool for C-F bond functionalization. sci-hub.se This strategy allows for the selective modification of C-F bonds under mild conditions. A notable application is the hydrodefluorination of trifluoromethylarenes to their corresponding difluoromethylarenes. nih.gov

In one study, a photoredox protocol was developed for the replacement of a single fluorine atom with hydrogen in electron-deficient trifluoromethylarenes. nih.gov This was applied to 2-(trifluoromethyl)benzonitrile (B1294956), which was converted to this compound in a 63% yield with high selectivity. nih.gov The reaction utilizes an organophotocatalyst, a hydrogen atom donor, and a base under visible light irradiation. nih.gov This method is tolerant of various functional groups and has been applied to complex drug molecules. nih.gov

Table 3: Photoredox Hydrodefluorination of 2-(Trifluoromethyl)benzonitrile

| Substrate | Photocatalyst | Hydrogen Atom Donor | Base | Product | Yield | Selectivity (CF2H:CH2F) |

|---|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzonitrile | 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile | 4-Hydroxythiophenol | 2,2,6,6-Tetramethylpiperidine / 1,2,2,6,6-Pentamethylpiperidine | This compound | 63% | >20:1 |

Decarboxylative Radical Difluoromethylation

Decarboxylative radical difluoromethylation has emerged as a powerful method for installing difluoromethyl (CF2H) groups onto organic molecules. chemistryviews.orgnih.gov This approach is particularly valuable as it often utilizes readily available carboxylic acids as starting materials. nih.gov The reaction typically proceeds through the generation of a carbon-centered radical via single electron transfer, which then couples with a difluoromethyl source. nih.gov

One notable system employs a nickel catalyst, a chiral bisoxazoline ligand, and an iridium photocatalyst under blue LED light. chemistryviews.org In this process, an alkyl radical is formed from a carboxylic acid with the loss of carbon dioxide. chemistryviews.org This radical then undergoes an enantioselective addition of the CF2H unit, which is supplied by a difluoromethyl source like (DMPU)2Zn(CF2H)2, mediated by a chiral Ni(II)-CF2H complex. chemistryviews.org This method has demonstrated good functional group tolerance and provides access to a variety of difluoromethylated compounds with high enantioselectivity. chemistryviews.org

Another approach involves the copper- or iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. organic-chemistry.org Using zinc difluoromethanesulfinate ((CF2HSO2)2Zn) as the difluoromethylating agent, this method generates HCF2-substituted (E)-alkenes. organic-chemistry.org The proposed mechanism involves the generation of difluoromethyl radicals that react with the carboxylic acids in an addition-elimination process. organic-chemistry.org This technique is particularly effective for electron-rich aryl-substituted acrylic acids. organic-chemistry.org

The table below summarizes key aspects of these decarboxylative difluoromethylation methods.

| Method | Catalyst/Reagents | Key Features | Reference |

| Enantioselective Decarboxylative Difluoromethylation | Ni(ClO4)2·6H2O, chiral bisoxazoline ligand, [Ir(ppy)2(dtbbpy)(PF6)], (DMPU)2Zn(CF2H)2 | High enantioselectivity, good functional group tolerance, proceeds under mild conditions with blue LED light. | chemistryviews.org |

| Iron-Catalyzed Decarboxylative Difluoromethylation | Fe catalyst, (CF2HSO2)2Zn | Effective for α,β-unsaturated carboxylic acids, particularly electron-rich aryl-substituted ones, proceeds via a radical process. | organic-chemistry.org |

Wittig-type Olefination for Difluorovinyl Benzonitrile Intermediates

The Wittig reaction and its variations are cornerstone methods for the synthesis of alkenes from carbonyl compounds. wikipedia.org In the context of producing difluorovinyl benzonitrile intermediates, a modified Wittig-type olefination is employed. This reaction is crucial for converting aldehydes into gem-difluoroalkenes, which are important structural motifs. orgsyn.orgorgsyn.org

A common procedure involves the reaction of an aldehyde, such as 4-formylbenzonitrile, with triphenylphosphine (B44618) and a difluorocarbene precursor like potassium 2-bromo-2,2-difluoroacetate. orgsyn.org The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at an elevated temperature. orgsyn.org This one-pot procedure is advantageous due to the accessibility and low cost of the reagents and its broad substrate scope, which includes both aromatic and alkyl-derived aldehydes. orgsyn.org

The general mechanism of the Wittig reaction involves the formation of a phosphonium (B103445) ylide, which then reacts with the aldehyde to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane that subsequently decomposes to the desired alkene and triphenylphosphine oxide. wikipedia.org For the synthesis of gem-difluoroalkenes, difluorocarbene is generated in situ and reacts with triphenylphosphine to form the corresponding ylide. orgsyn.orgorgsyn.org

The table below outlines a typical setup for a Wittig-type olefination to produce a difluorovinyl benzonitrile intermediate.

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

| 4-Formylbenzonitrile | Triphenylphosphine, Potassium 2-bromo-2,2-difluoroacetate | N,N-Dimethylformamide (DMF) | Heated to 90 °C | 4-(2,2-Difluorovinyl)benzonitrile | orgsyn.org |

Catalytic Systems in Synthesis

Catalytic systems are fundamental to the efficient and selective synthesis of this compound and its derivatives. Both transition metal catalysts and photoredox catalysis play significant roles in these transformations.

Palladium-based catalysts are widely used for cross-coupling reactions to form C-C and C-heteroatom bonds. For instance, the decarbonylative difluoromethylation of acyl chlorides can be achieved using a palladium catalyst with a specific phosphine (B1218219) ligand like Ruphos. okayama-u.ac.jp This system effectively promotes both the decarbonylation step and the subsequent reductive elimination to yield the difluoromethylated arene. okayama-u.ac.jp Another example is the palladium-catalyzed difluoromethylation of aryl halides using TMSCF2H, where catalysts like Pd(dba)2/BrettPhos have been found to be optimal. rsc.org

Copper catalysis is also prevalent, particularly in difluoromethylation reactions. rsc.org Copper(I) iodide (CuI) can be used to catalyze the difluoromethylation of aryl iodides with reagents like (DMPU)2Zn(CF2H)2. rsc.org This involves the transmetalation from the zinc reagent to the copper catalyst. rsc.org

Photoredox catalysis, often utilizing iridium or ruthenium complexes, has emerged as a powerful tool for generating radicals under mild conditions. acs.org For example, an iridium photocatalyst can be used in conjunction with a nickel catalyst for the enantioselective decarboxylative difluoromethylation of alkyl carboxylic acids. chemistryviews.orgnih.gov Visible light irradiation excites the photocatalyst, initiating a single-electron transfer process that generates the necessary radical intermediates. acs.org

The table below provides a summary of some catalytic systems used in the synthesis of difluoromethylated benzonitrile derivatives.

| Catalytic System | Reaction Type | Key Features | Reference |

| Palladium/Ruphos | Decarbonylative Difluoromethylation | Effective for acyl chlorides, promotes decarbonylation and reductive elimination at room temperature. | okayama-u.ac.jp |

| Copper(I) Iodide | Difluoromethylation | Used with zinc-based difluoromethylating agents for aryl iodides. | rsc.org |

| Iridium Photocatalyst/Nickel Catalyst | Enantioselective Decarboxylative Difluoromethylation | Enables the use of carboxylic acids as starting materials, proceeds under mild, visible-light conditions. | chemistryviews.orgnih.gov |

Synthesis of Key Derivatives and Analogs

The synthesis of specific derivatives and analogs of this compound is crucial for the development of new chemical entities with potential applications in various fields. The following sections describe the synthesis of key substituted benzonitriles.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

4-Amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various biologically active molecules. guidechem.comresearchgate.net Several synthetic routes have been developed to produce this compound.

One common method starts from 4-bromo-3-trifluoromethyl-aniline, which is reacted with a cyanide source, such as copper(I) cyanide, in a solvent like dimethylformamide (DMF) with heating. guidechem.com

Another approach involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene (B45895). google.comgoogle.com This process includes:

Positioning bromination: Introduction of a bromine atom at the desired position.

Cyano replacement: Substitution of the bromine with a cyano group using a cyanide salt.

Ammonolysis substitution: Reaction of the resulting 4-fluoro-2-trifluoromethylbenzonitrile with ammonia, typically in a solvent like ethanol (B145695) under heat and pressure, to yield the final product. google.comgoogle.com

A further method involves the reaction of 4-amino-2-trifluoromethylbenzaldehyde with hydroxylamine hydrogen sulfate (B86663) in the presence of acetic acid and toluene (B28343), followed by treatment with sodium hydroxide (B78521) to yield 4-amino-2-(trifluoromethyl)benzonitrile with high purity. chemicalbook.com

The table below summarizes these synthetic approaches.

| Starting Material | Key Reagents/Steps | Product | Reference |

| 4-Bromo-3-trifluoromethyl-aniline | Copper(I) cyanide, DMF | 4-Amino-2-(trifluoromethyl)benzonitrile | guidechem.com |

| m-Trifluoromethyl fluorobenzene | Bromination, Cyanation, Ammonolysis | 4-Amino-2-(trifluoromethyl)benzonitrile | google.comgoogle.com |

| 4-Amino-2-trifluoromethylbenzaldehyde | Hydroxylamine hydrogen sulfate, Acetic acid, Toluene, Sodium hydroxide | 4-Amino-2-(trifluoromethyl)benzonitrile | chemicalbook.com |

Synthesis of Isothiocyanate Derivatives, e.g., 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372)

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a crucial intermediate, notably in the synthesis of the anti-prostate cancer drug enzalutamide (B1683756). patsnap.com The synthesis of this compound typically starts from 4-amino-2-(trifluoromethyl)benzonitrile (also known as 3-trifluoromethyl-4-cyanoaniline).

One common method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene (B130339) in a suitable solvent. google.com This reaction needs to be carefully controlled due to the toxicity of thiophosgene.

An alternative, safer method utilizes phenyl thiochloroformate. patsnap.com In this two-step process, 3-trifluoromethyl-4-cyanoaniline is first reacted with phenyl thiochloroformate in a solvent like dichloromethane (B109758) to form an intermediate. patsnap.com This intermediate is then heated in a solvent such as toluene to undergo a reflux reaction, eliminating a molecule of phenol (B47542) to yield the desired 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. patsnap.com

A continuous flow method has also been developed, where solutions of 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and a base are introduced into a continuous flow reactor, which can improve reaction yield and safety. google.com

The table below outlines these synthetic strategies.

| Starting Material | Key Reagents | Key Features | Product | Reference |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Thiophosgene | Direct conversion, requires careful handling of toxic reagent. | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | google.com |

| 3-Trifluoromethyl-4-cyanoaniline | Phenyl thiochloroformate | Two-step process, avoids highly toxic thiophosgene. | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | patsnap.com |

| 3-Trifluoromethyl-4-cyanoaniline | Thiophosgene, Base | Continuous flow reaction, improved yield and safety. | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | google.com |

Synthesis of Nitro-substituted Benzonitriles, e.g., 2-Nitro-4-(trifluoromethyl)benzonitrile

2-Nitro-4-(trifluoromethyl)benzonitrile is another important synthetic intermediate. One preparative method involves the reaction of 3-nitro-4-chlorobenzotrifluoride with a cyanide source. google.compatsnap.com

In a typical procedure, 3-nitro-4-chlorobenzotrifluoride is heated with a cyanide salt (such as sodium cyanide, potassium cyanide, or cuprous cyanide) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). google.compatsnap.com The reaction is often carried out under a nitrogen atmosphere and may employ catalysts such as cuprous bromide and an ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide) to improve the conversion rate and selectivity. google.compatsnap.com The reaction temperature is typically controlled in stages, for example, heating at 185-190 °C followed by a period at a higher temperature of 190-195 °C. google.com The final product is then purified by rectification. google.compatsnap.com

Another synthetic route starts from 2-nitro-4-trifluoromethylbenzaldehyde. google.com This aldehyde is first reacted with hydroxylamine hydrochloride and an inorganic base in water to form the corresponding oxime. google.com The oxime is then subjected to a dehydration reaction in the presence of a nickel composite catalyst (compounded from nickel acetate (B1210297) and Raney nickel) and acetic anhydride (B1165640) in acetonitrile (B52724) to yield 2-nitro-4-(trifluoromethyl)benzonitrile. google.com

A summary of these synthetic methods is provided in the table below.

| Starting Material | Key Reagents/Catalysts | Conditions | Product | Reference |

| 3-Nitro-4-chlorobenzotrifluoride | Cyanide salt, Cuprous bromide, Ionic liquid, NMP | 185-195 °C, Nitrogen atmosphere | 2-Nitro-4-(trifluoromethyl)benzonitrile | google.compatsnap.com |

| 2-Nitro-4-trifluoromethylbenzaldehyde | Hydroxylamine hydrochloride, Nickel composite catalyst, Acetic anhydride | Two steps: Oximation followed by dehydration | 2-Nitro-4-(trifluoromethyl)benzonitrile | google.com |

Synthesis of Hydroxy-substituted Benzonitriles, e.g., 4-Hydroxy-2-(trifluoromethyl)benzonitrile

The synthesis of hydroxy-substituted benzonitriles is a critical process for creating intermediates used in the development of pharmaceuticals and other advanced materials. The hydroxyl group can be introduced or deprotected at various stages of the synthesis.

One common strategy involves the deprotection of a precursor where the hydroxyl group is masked, often as an ether. For instance, 2-hydroxy-4-(trifluoromethyl)benzonitrile (B79488) can be synthesized from 2-(benzyloxy)-4-(trifluoromethyl)benzonitrile. This reaction is typically carried out by refluxing the starting material in a mixture of acetic acid and hydrobromic acid (HBr), followed by purification of the resulting precipitate. prepchem.com

Another method for introducing a hydroxyl group is through the demethylation of a methoxy-substituted precursor. The synthesis of 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile (B1502749) from 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile is achieved using boron tribromide (BBr₃). rsc.org The reaction is initiated at a low temperature (-78 °C) and allowed to warm to room temperature, yielding the hydroxylated product after purification. rsc.org

In the synthesis of more complex molecules, such as the androgen receptor antagonist PF-998425, the benzonitrile ring is constructed with substituents that are later modified. An initial synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile began with the condensation of 4-fluoro-2-(trifluoromethyl)benzonitrile and cyclohexanone (B45756). acs.org This produced an intermediate ketone which was then reduced using sodium borohydride (B1222165) (NaBH₄) to yield the final alcohol product. acs.org

A more efficient, second-generation synthesis for the same compound started with 4-iodo-2-(trifluoromethyl)benzonitrile. acs.org A halogen-metal exchange followed by treatment with cyclohexanone afforded a tertiary alcohol, demonstrating an alternative route to hydroxylated derivatives. acs.org

Table 1: Selected Synthetic Routes for Hydroxy-substituted Benzonitriles

| Target Compound | Starting Material(s) | Key Reagents | Reported Yield | Reference |

| 2-Hydroxy-4-(trifluoromethyl)benzonitrile | 2-(Benzyloxy)-4-(trifluoromethyl)benzonitrile | Acetic acid, 33% HBr | Not specified | prepchem.com |

| 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | 4-Amino-5-methoxy-2-(trifluoromethyl)benzonitrile | Boron tribromide (BBr₃) | 34% | rsc.org |

| 4-(2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile | 4-Fluoro-2-(trifluoromethyl)benzonitrile, Cyclohexanone | NaH, NaBH₄ | 31% (cis-isomer) | acs.org |

Synthesis of Methyl Esters via Hydrolysis and Alcoholysis of Nitriles

The conversion of a nitrile functional group into an ester is a valuable transformation in organic synthesis. This is typically achieved through a two-step process involving initial hydrolysis to an amide or carboxylic acid, followed by esterification, or more directly via alcoholysis, often under acidic conditions.

A patented method describes the preparation of methyl 2-nitro-4-trifluoromethylbenzoate from 2-nitro-4-trifluoromethylbenzonitrile. google.com The process first involves a controlled hydrolysis of the nitrile under acid or base catalysis to selectively generate 2-nitro-4-trifluoromethylbenzamide with high purity (99%). google.com This intermediate amide is then subjected to alcoholysis with a sulfuric acid-methanol solution to produce the final methyl ester. This two-step approach allows for high selectivity and yield, with reaction completion typically occurring within 13-24 hours at 60-80 °C. google.com

The direct conversion of nitriles to esters can be accomplished via the Pinner reaction. commonorganicchemistry.com This method involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). scienceinfo.com The reaction proceeds through the formation of an imido ester (also known as a Pinner salt) intermediate, which is then hydrolyzed to the ester. scienceinfo.com

Research has shown that this transformation can be effectively carried out by treating various nitriles with an alcohol and chlorotrimethylsilane (B32843) (TMSCl). sinica.edu.tw The TMSCl is believed to generate HCl in situ, which catalyzes the reaction. This procedure has proven effective for a range of nitriles and alcohols, providing esters in fair to good yields. sinica.edu.tw

Table 2: Conditions for Nitrile to Ester Conversion

| Nitrile Substrate | Reaction Type | Key Reagents | Product | Reported Yield | Reference |

| 2-Nitro-4-trifluoromethylbenzonitrile | Hydrolysis then Alcoholysis | 1. H₂SO₄ (conc.) 2. H₂SO₄/Methanol | Methyl 2-nitro-4-trifluoromethylbenzoate | High | google.com |

| p-Nitrobenzylnitrile | Alcoholysis | Ethanol, TMSCl | Ethyl p-nitrobenzylacetate | 92% | sinica.edu.tw |

| Benzonitrile | Pinner-type Reaction | Methanol, Gaseous HCl, H₃PO₄ | Trimethylorthobenzoate | 62% (overall) | unive.it |

Industrial Production Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires significant process optimization. Key goals include enhancing efficiency and yield, ensuring product purity, reducing costs, and minimizing environmental impact.

Efficiency and Yield Enhancement in Large-Scale Synthesis

Another industrial synthesis for 4-amino-2-trifluoromethylbenzonitrile starts from m-trifluoromethyl fluorobenzene and proceeds through three main steps: bromination, cyano replacement, and ammonolysis. google.com This method is designed for industrialized production and yields a final product with 99.3% purity as analyzed by HPLC. google.com

The choice of catalyst and reaction conditions is also critical. A method for producing methyl 2-nitro-4-trifluoromethylbenzoate was specifically designed to avoid expensive palladium catalysts and the high-pressure conditions they require, which pose a significant process threshold for industrialization. google.com The developed method uses milder conditions and simpler post-treatment, resulting in high yields and making it more amenable to industrial production. google.com Demonstrating scalability, some synthetic strategies are tested at a gram-scale to prove their potential for large-scale application. chemrxiv.org

Minimization of Harmful Byproducts and Environmental Impact

Modern industrial chemistry places a strong emphasis on green chemistry principles to reduce waste and environmental harm. A significant concern in batch processing is the large volume of solvents used, which contributes to waste generation. To address this, recent patents have described continuous flow processes, which can significantly reduce solvent usage and manual handling, thereby minimizing waste and improving safety.

The selection of reagents and the control of reaction pathways are crucial for minimizing byproducts. In the synthesis of methyl 2-nitro-4-trifluoromethylbenzoate, reaction conditions were carefully optimized to control the initial hydrolysis step, ensuring high selectivity towards the desired amide intermediate and generating almost no impurities. google.com This selective approach simplifies purification and reduces the generation of chemical waste, aligning with the goals of sustainable industrial production. google.com

Iv. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy. While specific DFT studies exclusively on 2-(Difluoromethyl)benzonitrile are not readily found in published literature, the methodologies are well-established. To illustrate the expected findings, data from its close structural analogue, 2-(trifluoromethyl)benzonitrile (B1294956), is often used for comparison. Computational studies on related benzonitrile (B105546) derivatives frequently utilize the B3LYP functional with a 6-311G(d,p) or similar basis set to achieve reliable results.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

While specific optimized parameters for this compound are not available, DFT calculations on analogous molecules like 2-nitro-6-(trifluoromethyl)benzonitrile (B596169) provide insight into the expected structural arrangement. smolecule.com Such studies confirm the influence of substituents on the benzene (B151609) ring's geometry. For the target molecule, calculations would reveal the spatial orientation of the difluoromethyl (-CHF2) group relative to the cyano (-CN) group and the phenyl ring.

Table 1: Predicted Geometric Parameters for Benzonitrile Analogues This table presents typical data obtained from DFT calculations for illustrative purposes, as specific data for this compound is not available.

| Parameter | Typical Value (Å or °) | Molecule | Computational Method |

|---|---|---|---|

| C-CN Bond Length | ~1.45 Å | Benzonitrile Derivatives | DFT/B3LYP |

| C≡N Bond Length | ~1.16 Å | Benzonitrile Derivatives | DFT/B3LYP |

| C-CF3 Bond Length | ~1.50 Å | 2-(trifluoromethyl)benzonitrile | DFT/B3LYP |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These predictions are invaluable for interpreting experimental spectroscopic data.

For this compound, key predicted vibrations would include the characteristic C≡N stretching frequency, typically found in the 2220-2260 cm⁻¹ region for aromatic nitriles. smolecule.com The C-F stretching vibrations from the difluoromethyl group would be expected in the 1100-1200 cm⁻¹ range, while aromatic C-H stretches appear above 3000 cm⁻¹. smolecule.comresearchgate.net Studies on the closely related 2-(trifluoromethyl)benzonitrile have used these calculations to assign its fundamental vibrational modes.

Table 2: Predicted Vibrational Frequencies for Substituted Benzonitriles This table shows representative vibrational frequencies for functional groups found in this compound, based on data from analogue compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group | Reference Compound |

|---|---|---|---|

| C≡N Stretch | ~2230 cm⁻¹ | Nitrile | 4-Fluoro-2-(trifluoromethyl)benzonitrile (B106677) |

| C-F Stretch | 1100-1200 cm⁻¹ | Trifluoromethyl | 2-Nitro-6-(trifluoromethyl)benzonitrile smolecule.com |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Phenyl Ring | 2-Fluoro-5-methylbenzonitrile researchgate.net |

Electronic Properties: HOMO-LUMO Analysis and Electron Density Mapping

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the electron-withdrawing nature of the nitrile and difluoromethyl groups is expected to lower the energy of these orbitals. Computational studies on similar molecules, such as 2-nitro-6-(trifluoromethyl)benzonitrile, show HOMO-LUMO gaps typically in the range of 3.5 to 4.5 eV. smolecule.com A smaller gap suggests higher reactivity. Electron density maps would visualize the charge distribution, highlighting the electronegative regions around the nitrogen and fluorine atoms.

Table 3: Frontier Molecular Orbital Energies for Benzonitrile Analogues This table presents typical HOMO-LUMO data derived from DFT calculations on related molecules, as specific data for this compound is not available.

| Parameter | Value (eV) | Reference Compound |

|---|---|---|

| HOMO Energy | - | 2-Nitro-6-(trifluoromethyl)benzonitrile |

| LUMO Energy | - | 2-Nitro-6-(trifluoromethyl)benzonitrile |

| HOMO-LUMO Gap | ~3.5 - 4.5 eV | 2-Nitro-6-(trifluoromethyl)benzonitrile smolecule.com |

Conformational Analysis and Energy Minima

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the primary focus would be the rotation of the difluoromethyl group relative to the plane of the benzene ring. These calculations identify the most stable conformers (energy minima) and the energy barriers between them.

While specific conformational studies on this compound are not documented in the searched literature, research on other ortho-substituted benzonitriles indicates that steric and electronic interactions between the substituents govern the preferred conformation. researchgate.net Such an analysis would determine whether the C-H bond of the -CHF2 group lies in the plane of the ring or is perpendicular to it, and the relative energies of these states.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations can provide insight into the conformational flexibility and interactions of a molecule in different environments, such as in solution. While MD simulations are mentioned in the context of drug design for derivatives of 2-morpholino-5-(trifluoromethyl)benzonitrile (B1612139) to understand interactions with biological targets, no specific MD simulation studies were found for this compound itself. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a substance with a specific activity, such as biological effect or chemical reactivity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds. The development of QSAR models is a common practice in drug discovery. nih.gov However, no published QSAR models specifically involving this compound were identified in the literature search.

Reaction Mechanism Elucidation through Computational Approaches

Density Functional Theory (DFT) is a prominent computational method used to study the mechanisms of reactions involving fluorinated benzonitriles. researchgate.netacs.orgresearchgate.net By modeling the potential energy surface of a reaction, DFT calculations can identify the most likely pathways, including the structures of intermediates and transition states. researchgate.netacs.orgresearchgate.net This information is crucial for understanding how reactions proceed and for optimizing reaction conditions to favor desired products.

For instance, in cycloaddition reactions, DFT calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.netresearchgate.net These studies often analyze the electronic properties of the reactants to predict their behavior. researchgate.net

Transition State Analysis

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to occur. acs.org Computational analysis of transition states provides detailed information about the geometry and electronic structure of this transient species.

Key aspects of transition state analysis include:

Geometry Optimization: Determining the precise arrangement of atoms at the transition state.

Frequency Calculations: Confirming that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation barrier, determines the reaction rate. acs.org

Computational studies on related reactions, such as the transmetalation of palladium(II) fluoride (B91410) complexes, have shown that the nature of the transition state can be highly dependent on the solvent. acs.orgnih.gov For example, a study on a palladium-catalyzed trifluoromethylation reaction revealed that different transition states and, consequently, different reaction mechanisms are operative in polar versus nonpolar solvents. acs.orgnih.gov In polar solvents like benzonitrile, an ion-pair mechanism was suggested, while in nonpolar benzene, a pathway involving difluorocarbene was proposed. nih.gov

Energetics of Reaction Pathways

Computational chemistry allows for the detailed mapping of the energy landscape of a reaction, providing the relative energies of reactants, intermediates, transition states, and products. This energetic profile is fundamental to understanding reaction feasibility and selectivity.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.0 |

Note: This table is a hypothetical representation to illustrate the concept of a reaction energy profile and is not based on specific experimental data for this compound.

Studies on similar fluorinated compounds have demonstrated the utility of these calculations. For example, DFT calculations on the [3+2] cycloaddition reactions of benzonitrile oxide showed that the presence of a trifluoromethyl group can lower the activation energy, thereby increasing the reaction yield in agreement with experimental observations. researchgate.net Furthermore, calculations can predict the exothermicity or endothermicity of a reaction, indicating whether it will be thermodynamically favorable. mdpi.com

Prediction of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of organic reactions, which is a cornerstone of synthetic planning. rsc.org For molecules like this compound, these predictions can help chemists anticipate how the difluoromethyl and nitrile groups will influence the outcome of a reaction.

Reactivity indices derived from conceptual DFT, such as Fukui functions, can identify the most electrophilic and nucleophilic sites within a molecule, thereby predicting where a reaction is most likely to occur. researchgate.net For example, in nucleophilic substitution reactions of a related compound, 3-fluoro-2-(trifluoromethyl)benzonitrile, DFT studies using Fukui indices helped identify the most susceptible site for substitution.

Machine learning models are also emerging as powerful tools for predicting regioselectivity in C-H functionalization reactions, which could be applicable to complex molecules like this compound. nih.gov These models are trained on large datasets of known reactions to learn the patterns that govern selectivity. nih.gov

In the context of cycloaddition reactions, computational studies have been successful in predicting both regioselectivity and stereoselectivity. researchgate.netlp.edu.ua For instance, in the [3+2] cycloaddition of nitrile oxides with alkenes, DFT calculations have correctly predicted the favored regioisomer by comparing the activation energies of the possible reaction pathways. researchgate.netmdpi.com The solvent can also play a crucial role in selectivity, and computational models can incorporate solvent effects to provide more accurate predictions. acs.orgnih.gov

Vi. Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Difluoromethyl and Trifluoromethyl Groups on Electronic Properties and Reactivity

The introduction of difluoromethyl (CHF2) and trifluoromethyl (CF3) groups to an aromatic ring significantly alters its electronic landscape, which in turn affects the molecule's reactivity and potential interactions with biological targets. The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This property can increase the electrophilicity of the nitrile carbon in 2-(trifluoromethyl)benzonitrile (B1294956), making it more susceptible to nucleophilic attack. This enhanced reactivity can be a crucial factor in the mechanism of action for certain enzyme inhibitors.

The difluoromethyl group, while also electron-withdrawing, has a less pronounced effect compared to the trifluoromethyl group. This subtle difference can be strategically exploited in drug design. The presence of a hydrogen atom in the CHF2 group allows it to act as a hydrogen bond donor in some contexts, a property not shared by the CF3 group. This capability can introduce new and favorable interactions with a biological target.

Table 1: Comparison of Electronic Properties of -CHF2 and -CF3 Groups

| Functional Group | Inductive Effect | Resonance Effect | Hydrogen Bonding Capability |

|---|---|---|---|

| -CHF2 | Electron-withdrawing | Weak | Donor (in specific environments) |

| -CF3 | Strongly electron-withdrawing | Weak | None |

Influence of Substituent Position and Nature on Biological Activity

The biological activity of benzonitrile (B105546) derivatives is highly sensitive to the position and chemical nature of substituents on the aromatic ring. The placement of the difluoromethyl group at the ortho position in 2-(difluoromethyl)benzonitrile is particularly significant. This ortho-substitution can enforce a specific conformation of the molecule, which may be optimal for binding to a target protein.

Strategies for Modulating Reactivity and Selectivity

Achieving high selectivity for a specific biological target while minimizing off-target effects is a primary goal in drug design. For compounds based on the this compound scaffold, several strategies can be employed to modulate their reactivity and selectivity.

Another strategy involves modifying the groups attached to the core scaffold to exploit specific features of the target's binding site. For example, if a binding pocket contains a hydrogen bond acceptor, introducing a hydrogen bond donor on the ligand can significantly enhance binding affinity and selectivity. The difluoromethyl group itself can, in certain environments, participate in such interactions.

Bioisosterism and its Application in Designing Novel Analogs

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. The this compound scaffold contains two key functional groups that can be subjects of bioisosteric replacement: the nitrile group and the difluoromethyl group.

The nitrile group is often considered a bioisostere of a carbonyl group, and in some cases, can also mimic a halogen atom in its interactions. Replacing the nitrile with other small, polar groups can lead to analogs with altered pharmacokinetic properties or improved target engagement.

The difluoromethyl group is a well-established bioisostere for a hydroxyl group and, in some contexts, a thiol or even a pyridine-N-oxide. This is due to its ability to act as a "lipophilic hydrogen bond donor." This replacement can be particularly advantageous when seeking to improve metabolic stability, as the C-F bond is significantly stronger than a C-O or C-S bond.

Table 2: Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Nitrile (-CN) | Carbonyl (-C=O), Tetrazole, Oxadiazole | Modulate polarity, improve metabolic stability, alter binding interactions. |

| Difluoromethyl (-CHF2) | Hydroxyl (-OH), Thiol (-SH), Pyridine-N-oxide | Improve metabolic stability, act as a hydrogen bond donor, modulate lipophilicity. |

Design of Compounds with Enhanced Efficacy and Selectivity

The rational design of novel drug candidates based on the this compound scaffold aims to optimize both potency (efficacy) and selectivity. This is often an iterative process involving cycles of design, synthesis, and biological testing.

Computational modeling plays a crucial role in this process. By creating a model of the target protein's binding site, chemists can design molecules that are predicted to have a high affinity and selectivity. For example, docking studies can be used to visualize how different analogs of this compound might fit into the active site of an enzyme, allowing for the design of compounds with improved interactions.

A key strategy for enhancing efficacy is to design molecules that can form multiple, high-affinity interactions with the target. This might involve incorporating functionalities that can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The unique electronic properties of the this compound core can be leveraged to achieve this. For instance, the electron-deficient nature of the aromatic ring can favor interactions with electron-rich residues in the binding pocket.

By systematically applying these SAR and molecular design principles, medicinal chemists can unlock the full therapeutic potential of the this compound scaffold, leading to the development of novel drugs with improved efficacy and safety profiles.

Vii. Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research specifically focused on 2-(Difluoromethyl)Benzonitrile is still in its nascent stages, with a limited but growing body of literature. The primary contributions to date center on its synthesis and its identification as a valuable intermediate for bioactive molecules.

One of the key findings is its role as a precursor in the synthesis of novel CYP17 inhibitors and antiandrogens. google.com This highlights its potential in the development of therapeutics for conditions such as prostate cancer. The difluoromethyl group is of particular importance in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving the pharmacokinetic profile of drug candidates. researchgate.net

Basic physicochemical properties of this compound have been cataloged by chemical suppliers, providing foundational data for further research.

| Property | Value |

|---|---|

| CAS Number | 799814-30-5 |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.129 g/mol |

While comprehensive studies on the reactivity and application of this compound are not yet widely published, its structural analog, 4-Bromo-2-(difluoromethyl)benzonitrile, has been utilized as a key intermediate in the synthesis of nonsteroidal antiandrogens. vulcanchem.com This underscores the potential of the this compound scaffold in medicinal chemistry.

Emerging Trends and Challenges in Fluorinated Benzonitrile (B105546) Research

The broader field of fluorinated benzonitrile research is dynamic and expanding, driven by the significant impact of fluorine in drug discovery and materials science. nbinno.comnih.gov

Emerging Trends:

Increased Use in Drug Discovery : A significant percentage of newly approved drugs contain fluorine, a trend that continues to grow. nih.govresearchgate.net Fluorinated benzonitriles are valuable building blocks due to the ability of the fluorine and nitrile groups to modulate properties like metabolic stability, lipophilicity, and binding affinity. nbinno.com

Development of Novel Synthetic Methods : There is a continuous effort to develop more efficient and selective methods for the introduction of fluorine and fluorinated alkyl groups onto aromatic rings. rsc.org This includes late-stage fluorination techniques that allow for the modification of complex molecules. rsc.org

Focus on Difluoromethyl and Trifluoromethyl Groups : The difluoromethyl and trifluoromethyl groups are of particular interest due to their unique electronic properties and their ability to act as bioisosteres. researchgate.net Research is increasingly focused on developing new reagents and catalytic systems for difluoromethylation and trifluoromethylation. chinesechemsoc.org

Applications in Materials Science : Fluorinated benzonitriles are being explored for their use in advanced materials, such as high-performance polymers and liquid crystals, owing to their thermal stability and unique electronic characteristics. vulcanchem.com For instance, certain fluorinated benzonitrile derivatives have shown promise as emitters in thermally activated delayed fluorescence (TADF) for OLEDs. nih.gov

Challenges:

Selective Synthesis : The synthesis of specifically substituted fluorinated benzonitriles can be challenging. Controlling the regioselectivity of fluorination and cyanation reactions on the benzene (B151609) ring requires carefully designed synthetic routes.

Harsh Reaction Conditions : Some traditional fluorination methods require harsh conditions, which can limit their applicability to complex molecules with sensitive functional groups. rsc.org

Cost and Availability of Reagents : The development of cost-effective and readily available fluorinating and fluoroalkylating reagents remains an ongoing challenge. chinesechemsoc.org

Understanding of Biological Effects : While the benefits of fluorine in drug design are well-documented, a deeper understanding of the potential for defluorination and the metabolic fate of fluorinated compounds is necessary to ensure the development of safe and effective pharmaceuticals. rsc.org

Promising Avenues for Future Investigations of this compound

Given the limited specific research on this compound, numerous avenues for future investigation hold significant promise.

Exploration of Synthetic Methodologies : A systematic investigation into various synthetic routes to this compound would be highly valuable. This could include optimizing existing methods and exploring novel catalytic approaches to improve yield, reduce costs, and enhance scalability.

In-depth Study of Chemical Reactivity : A comprehensive study of the chemical reactivity of this compound is needed. This would involve exploring its participation in various organic reactions to synthesize a library of derivatives for further screening and application.

Medicinal Chemistry Applications : Building on its known use as an intermediate for antiandrogens, future research should explore the incorporation of the this compound moiety into a wider range of potential therapeutic agents. Given the prevalence of the benzonitrile scaffold in pharmaceuticals, this could include the development of kinase inhibitors, anti-inflammatory agents, and treatments for other cancers.

Materials Science Potential : The unique combination of the difluoromethyl and nitrile groups suggests that this compound could be a valuable building block for novel organic materials. Future studies could investigate its use in the synthesis of liquid crystals, polymers with enhanced thermal and chemical resistance, and organic electronic materials such as those used in OLEDs.

Comparative Studies : Direct comparative studies between this compound and its trifluoromethyl and non-fluorinated analogs would provide valuable insights into the specific effects of the difluoromethyl group on the physicochemical and biological properties of resulting compounds.

Q & A

Q. Critical Factors :

- Solvent Choice : Polar solvents enhance nucleophilicity but may compete in side reactions.

- Temperature Control : Exothermic reactions require careful monitoring to avoid decomposition .

- Catalyst Selection : Metal catalysts (e.g., CuI) improve regioselectivity in aromatic fluorination.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation involves:

- Nuclear Magnetic Resonance (NMR) : NMR identifies difluoromethyl groups (characteristic splitting patterns). NMR resolves aromatic protons and substituent orientation .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected m/z for CHFN: 153.04) .

- X-ray Crystallography : Resolves spatial arrangement of fluorine substituents, critical for stereoelectronic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.